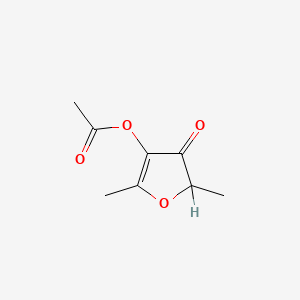

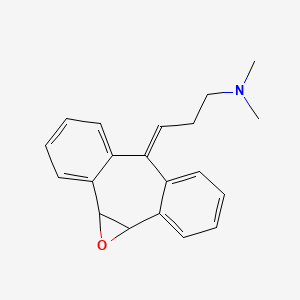

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of 1,2,3,4-tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. These compounds have been extensively studied due to their potential as therapeutic agents, particularly in the field of antiviral research .

Synthesis Analysis

The synthesis of related 1,2,3,4-tetrahydropyrimidine derivatives has been reported in the literature. For instance, the synthesis of 6-methyl-2-methoxy-4-O-acyloxy and 6-methyl-2,4-di-O-acyloxypyrimidine derivatives has been described, showcasing their utility as acylating agents and inhibitors of uracil DNA glycosylases . These synthetic routes often involve the acylation of amines, alcohols, thiols, and α-amino acids, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and conformational analysis of similar tetrahydropyrimidine derivatives have been performed using X-ray crystallography and quantum chemical calculations . These studies have revealed that the heterocyclic ring often adopts a quasi-boat conformation, with the aryl group occupying a pseudo-axial position. The presence of stereocenters in the heterocyclic ring can lead to the formation of enantiomers, which are typically arranged in the crystal structure through hydrogen bonding, resulting in an enantio-syndio packing .

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives has been explored in various chemical reactions. For example, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to ring expansion or nucleophilic substitution, depending on the reaction conditions . These reactions are influenced by the basicity and nucleophilicity of the reaction media, demonstrating the versatility of tetrahydropyrimidine derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine esters have been investigated through experimental techniques such as bomb calorimetry and derivative analysis . These studies provide insights into the thermodynamic properties of the compounds, including enthalpies of combustion, formation, fusion, vaporization, and sublimation . Such data are essential for understanding the stability and reactivity of the compounds under various conditions.

科学的研究の応用

Chemical Structure and Reactions

- This compound has been studied in the context of ring expansion reactions, leading to derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate (Bullock et al., 1972). These derivatives undergo acid-catalyzed ring contraction, highlighting the compound's reactivity and potential in synthetic chemistry.

Thermodynamic Properties

- Research on esters of 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, closely related to the compound , has explored their thermodynamic properties. The enthalpies of combustion, formation, fusion, vaporization, and sublimation have been calculated, providing insights into their physical and chemical behavior (Klachko et al., 2020).

Reaction Pathways

- The compound has been part of studies focusing on reaction pathways, such as the dramatic effect of thiophenol on its reactions. These investigations reveal insights into ring expansion versus nucleophilic substitution, fundamental aspects of organic synthesis (Fesenko et al., 2010).

Solubility and Mixing Properties

- The solubility of this compound in various solvents and the corresponding enthalpy and entropy of mixing have been examined. This kind of study is crucial for understanding its behavior in different chemical environments and potential applications (Ridka et al., 2019).

特性

IUPAC Name |

methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-22-10-6-4-9(5-7-10)14-13(15(20)24-3)11(8-12(19)23-2)17-16(21)18-14/h4-7,14H,8H2,1-3H3,(H2,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRVJCAPVYWNDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CC(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640017 |

Source

|

| Record name | Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

CAS RN |

952183-66-3 |

Source

|

| Record name | Methyl 1,2,3,6-tetrahydro-5-(methoxycarbonyl)-6-(4-methoxyphenyl)-2-oxo-4-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。